4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide
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Overview
Description
4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a pyrazolo[3,4-d][1,2,3]triazine core, which is known for its diverse pharmacological properties.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to alterations in cell cycle progression, potentially leading to the induction of apoptosis within certain cell types .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can trigger programmed cell death, or apoptosis, particularly in cancer cells .
Result of Action
The most significant result of the compound’s action is its potential anti-cancer effects. By inhibiting CDK2 and disrupting the cell cycle, the compound can induce apoptosis in cancer cells . This makes it a promising candidate for further investigation as a potential cancer treatment .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[3,4-d]triazines, the class of compounds to which it belongs, have been studied for their potential interactions with various enzymes and proteins .
Molecular Mechanism
The molecular mechanism of action of 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide is not well-defined. It is likely that this compound interacts with biomolecules in a manner similar to other pyrazolo[3,4-d]triazines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide typically involves the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride in the presence of dimethyl formamide . The reaction conditions are crucial, as the presence or absence of dimethyl formamide can lead to different products. For instance, heating the compound with thionyl chloride in the absence of dimethyl formamide yields 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Industry: Utilized in the development of novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant anticancer properties.
Uniqueness
4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide stands out due to its unique structural features and the specific biological activities it exhibits. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for further drug development .
Properties
IUPAC Name |
4-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O/c18-15(25)11-6-8-12(9-7-11)20-16-14-10-19-24(17(14)22-23-21-16)13-4-2-1-3-5-13/h1-10H,(H2,18,25)(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIXLDKBBVJDIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC=C(C=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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